Trap 101

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件

Trap 101 的合成涉及多个步骤,从商业上可获得的起始原料开始反应条件通常涉及使用有机溶剂,例如二甲亚砜 (DMSO),以及催化剂以促进反应 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率和纯度。 该化合物通常在间歇反应器中生产,最终产品使用重结晶和色谱等技术进行纯化 .

化学反应分析

反应类型

Trap 101 会经历各种化学反应,包括:

氧化: this compound 可以氧化形成相应的氧化物。

还原: 还原反应可以将 this compound 转化为其还原形式。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 反应通常在受控的温度和压力下进行,以确保最佳产率 .

主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,this compound 的氧化可以生成氧化物,而还原可以生成还原衍生物 .

科学研究应用

Trap 101 具有广泛的科学研究应用,包括:

作用机制

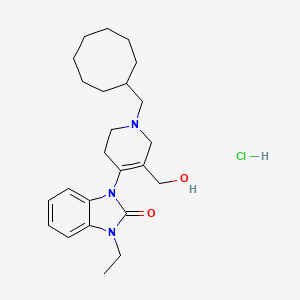

Trap 101 通过选择性地结合和拮抗 NOP 受体来发挥其作用。该受体参与调节疼痛、情绪和其他生理过程。通过阻断 NOP 受体,this compound 可以改变信号通路并产生治疗效果。 分子靶标包括 NOP 受体和相关的 G 蛋白偶联通路 .

相似化合物的比较

Trap 101 类似于其他 NOP 受体拮抗剂,例如 J-113397。它与众不同之处在于它是非手性的,更容易合成。其他类似化合物包括:

J-113397: 具有类似药理特征的手性 NOP 受体拮抗剂.

Ro 64-6198: 另一种具有不同结构特征的 NOP 受体拮抗剂.

属性

IUPAC Name |

1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethylbenzimidazol-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35N3O2.ClH/c1-2-26-22-12-8-9-13-23(22)27(24(26)29)21-14-15-25(17-20(21)18-28)16-19-10-6-4-3-5-7-11-19;/h8-9,12-13,19,28H,2-7,10-11,14-18H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVMLMQAMCKVSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N(C1=O)C3=C(CN(CC3)CC4CCCCCCC4)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873567-76-1, 1216621-00-9 |

Source

|

| Record name | 1-[1-(cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2Hbenimidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[1-(cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2Hbenzimidazol-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does Trap-101 interact with its target and what are the downstream effects?

A1: Trap-101 acts as a potent and selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor. This interaction prevents the endogenous ligand, N/OFQ, from binding and activating the receptor. Consequently, Trap-101 blocks the downstream signaling cascade usually initiated by N/OFQ binding, which involves the inhibition of voltage-gated calcium channels, modulation of neurotransmitter release (like glutamate and GABA), and ultimately, influencing neuronal excitability.

Q2: Can you explain the concept of inverse agonism in the context of Trap-101 and NOP receptors?

A2: Some studies have observed that Trap-101, besides blocking N/OFQ's effects, can also exert inverse agonism at NOP receptors. This means that in systems where NOP receptors display constitutive activity (activity even in the absence of N/OFQ), Trap-101 binding can actively reduce this baseline activity. Essentially, it pushes the receptor into a less active state than its natural resting state, leading to opposite effects compared to N/OFQ.

Q3: How does sodium ion concentration affect the activity of NOP receptors?

A4: Research indicates that sodium ions can allosterically modulate NOP receptor function. Increased sodium concentrations have been shown to decrease the potency of N/OFQ in inhibiting calcium currents, suggesting a potential influence on ligand binding or downstream signaling. This highlights the complexity of NOP receptor pharmacology and the potential for environmental factors to influence their activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B572723.png)

![2-Azaspiro[3.3]heptan-6-ol](/img/structure/B572724.png)

![2-Benzhydryl-2-azaspiro[3.3]heptan-5-one](/img/structure/B572725.png)

![3-Chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B572732.png)

![6-tert-butyl 3-methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate](/img/structure/B572733.png)

![3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B572735.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea](/img/structure/B572738.png)